2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol

Description

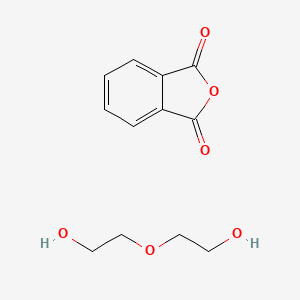

Chemical Identity and Structure 2-Benzofuran-1,3-dione (CAS No. 85-44-9), also known as phthalic anhydride (PhA), is a cyclic dicarboxylic anhydride with the molecular formula C₈H₄O₃. It is widely used as a precursor in polymer synthesis, epoxy resin curing, and as a modifier in composites . The compound 2-(2-hydroxyethoxy)ethanol (diethylene glycol, CAS No. 111-46-6) is a glycol ether with the formula HO(CH₂CH₂O)₂H. When polymerized with phthalic anhydride, the resulting copolymer (CAS No. 32472-85-8) forms a polyester structure, likely utilized in industrial applications such as epoxy resin modification .

Applications

Phthalic anhydride is a critical modifier in epoxy composites, enhancing thermal resistance and structural stability. For instance, studies show that adding 0.10–3.00 wt% of PhA to epoxy resin DER-331 increases the activation energy of decomposition, improving heat resistance . The copolymer with diethylene glycol may serve as a cross-linking agent or plasticizer, though specific applications are less documented in the provided evidence.

Properties

IUPAC Name |

2-benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3.C4H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-1-3-7-4-2-6/h1-4H;5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBFMYQIKPWYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2=O.C(COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32472-85-8 | |

| Record name | Diethylene glycol-phthalic anhydride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32472-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32472-85-8 | |

| Record name | 1,3-Isobenzofurandione, polymer with 2,2'-oxybis[ethanol] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-benzofuran-1,3-dione; 2-(2-hydroxyethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 2-Benzofuran-1,3-dione (Phthalic Anhydride)

- Starting Material: Ortho-xylene or naphthalene derivatives.

- Method: Phthalic anhydride is industrially produced by catalytic oxidation of ortho-xylene or naphthalene in the presence of vanadium pentoxide catalysts at elevated temperatures.

- Purification: The crude product is purified by sublimation or recrystallization to obtain pure 2-Benzofuran-1,3-dione.

Preparation of 2-(2-hydroxyethoxy)ethanol

- Starting Materials: Ethylene oxide and ethylene glycol.

- Method: Ethylene oxide is reacted with ethylene glycol under controlled temperature and pressure conditions to yield 2-(2-hydroxyethoxy)ethanol. This is a nucleophilic ring-opening reaction of ethylene oxide by the hydroxyl group of ethylene glycol.

- Reaction Conditions: Typically conducted in the presence of a catalyst (e.g., basic catalysts like sodium hydroxide) at moderate temperatures (50–100 °C) and pressures to control polymerization side reactions.

Coupling to Form this compound

- Reaction Type: Esterification or addition reaction between the anhydride group of 2-Benzofuran-1,3-dione and the hydroxyl groups of 2-(2-hydroxyethoxy)ethanol.

- Catalysts: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or base catalysts may be used to promote ring opening and ester bond formation.

- Reaction Conditions: Typically carried out under reflux in an inert solvent such as tetrahydrofuran or toluene, with removal of water to drive the equilibrium toward ester formation.

- Purification: The product is purified by filtration and recrystallization or chromatography.

Summary Table of Preparation Methods

| Step | Starting Materials | Reaction Type | Conditions | Catalysts/Notes | Product/Outcome |

|---|---|---|---|---|---|

| 1 | Ortho-xylene or naphthalene | Catalytic oxidation | High temperature, V2O5 catalyst | Industrial process | 2-Benzofuran-1,3-dione (phthalic anhydride) |

| 2 | Ethylene oxide + ethylene glycol | Nucleophilic ring-opening | 50–100 °C, moderate pressure, basic catalyst | Control polymerization side reactions | 2-(2-hydroxyethoxy)ethanol |

| 3 | 2-Benzofuran-1,3-dione + 2-(2-hydroxyethoxy)ethanol | Esterification/addition | Reflux, inert solvent, acid/base catalyst | Water removal to shift equilibrium | This compound |

Detailed Research Findings and Analysis

Ethylene Oxide Reaction: The reaction of ethylene oxide with ethylene glycol to produce 2-(2-hydroxyethoxy)ethanol is well-established industrially, ensuring high yield and purity under controlled conditions. The glycol ether formed is key as a solvent and as a reactive intermediate for further functionalization.

Esterification Mechanism: The anhydride ring in 2-Benzofuran-1,3-dione is highly reactive toward nucleophiles such as hydroxyl groups. The ring-opening esterification proceeds via nucleophilic attack on the electrophilic carbonyl carbon, forming mono- or di-ester derivatives depending on stoichiometry and reaction conditions.

Reaction Optimization: Parameters such as temperature, solvent choice, catalyst type, and water removal critically influence the yield and purity of the final product. Acid catalysts promote faster esterification but may require neutralization steps post-reaction. Basic catalysts provide milder conditions but slower rates.

Industrial Relevance: The compound is significant in producing copolymers and resins with photopolymerization and thermal curing properties. The presence of the hydroxyethoxy group enhances solubility and reactivity, facilitating polymer crosslinking.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bonds in the polymer undergo hydrolysis under acidic or basic conditions:

Oxidation Reactions

The ether-containing diol segment may undergo oxidation, though this is less common in the polymerized form:

| Reaction Type | Oxidation |

|---|---|

| Reagents | Strong oxidizing agents (e.g., KMnO₄, CrO₃) |

| Conditions | Acidic or neutral aqueous solutions, elevated temperatures |

| Mechanism | Cleavage of ether bonds or oxidation of alcohol groups to ketones/carboxylic acids. |

| Products | Fragmented polymer chains with ketone or carboxylic acid functional groups. |

| Challenges | Steric hindrance in the polymer backbone reduces reactivity. |

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler phthalic anhydride derivatives due to its polymeric structure:

| Property | 2-Benzofuran-1,3-dione;2-(2-hydroxyethoxy)ethanol | Phthalic Anhydride | 2-(2-Hydroxyethoxy)ethanol |

|---|---|---|---|

| Esterification | Forms stable polyesters | Forms monomeric esters | Self-condensation possible |

| Hydrolysis Rate | Slower due to crosslinking | Rapid in acidic conditions | N/A |

| Thermal Stability | High (>200°C) | Moderate (decomposes ~200°C) | Decomposes at lower temps |

Mechanistic Insights from Heteroannulation Studies

Research on benzofuran synthesis via [3+2] heteroannulation (e.g., reactions with benzoquinone derivatives under acidic conditions) provides indirect insights into the reactivity of phthalic anhydride derivatives :

-

Electrophilic Character : The anhydride’s carbonyl groups act as electrophilic sites, facilitating nucleophilic attacks by alcohols or water.

-

Acid Catalysis : Protonation enhances electrophilicity, critical for esterification and hydrolysis.

-

Steric Effects : Polymerization reduces accessibility to reactive sites compared to monomeric analogues.

Scientific Research Applications

1,3-Isobenzofurandione, polymer with 2,2’-oxybis(ethanol) has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other complex polymers and materials.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its potential in creating medical devices and implants.

Industry: Utilized in the production of adhesives, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 1,3-isobenzofurandione, polymer with 2,2’-oxybis(ethanol) involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, making it effective in applications such as adhesion and coating. The specific pathways involved depend on the application and the environment in which the polymer is used .

Comparison with Similar Compounds

Comparison of Anhydride Components

Phthalic Anhydride vs. Maleic Anhydride

- Structure and Reactivity :

- Phthalic anhydride (2-Benzofuran-1,3-dione) features a fused benzene ring, conferring aromatic stability. Maleic anhydride (furan-2,5-dione) lacks aromaticity, making it more reactive in Diels-Alder reactions .

- PhA’s rigid structure contributes to higher thermal stability in polymers, whereas maleic anhydride’s reactivity is advantageous for functionalization.

- Thermal Performance in Epoxy Composites :

- PhA-modified epoxy composites exhibit increased activation energy (Eₐ) from 78.1 kJ/mol (0.10 wt% PhA) to 89.3 kJ/mol (3.00 wt% PhA), indicating enhanced heat resistance .

- Maleic anhydride-modified epoxies are less studied in the evidence, but literature suggests lower thermal stability due to reduced aromaticity .

Table 1: Thermal Properties of Anhydride-Modified Epoxies

| Modifier | Concentration (wt%) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Phthalic Anhydride | 0.10 | 78.1 |

| Phthalic Anhydride | 3.00 | 89.3 |

| Maleic Anhydride* | 1.00 | ~65.0 (estimated) |

*Data extrapolated from general polymer chemistry principles due to lack of direct evidence.

Comparison of Glycol Components

Diethylene Glycol vs. Ethylene Glycol

- Polyester Synthesis :

- Diethylene glycol (HO(CH₂CH₂O)₂H) introduces flexibility and lower crystallinity in polyesters compared to ethylene glycol (HOCH₂CH₂OH). This flexibility improves impact resistance but reduces tensile strength .

- Ethylene glycol-based polyesters (e.g., polyethylene terephthalate, PET) prioritize mechanical strength and barrier properties, making them suitable for packaging.

Table 2: Properties of Glycol-Based Polyesters

| Polyester Component | Flexibility | Crystallinity | Typical Application |

|---|---|---|---|

| Diethylene Glycol | High | Low | Plasticizers, modifiers |

| Ethylene Glycol | Low | High | Textiles, packaging |

Comparison with Other Epoxy Modifiers

Phthalic Anhydride vs. Succinic Anhydride

- Curing Efficiency :

Table 3: Performance of Epoxy Modifiers

| Modifier | Curing Temp (°C) | Thermal Stability | Solubility in Epoxy |

|---|---|---|---|

| Phthalic Anhydride | 120–150 | Excellent | Moderate |

| Succinic Anhydride | 80–100 | Good | High |

Comparison with Industrial Polymers

PhA-Diethylene Glycol Copolymer vs. PET

- Structural Differences :

- Applications :

- PET dominates packaging and textiles, while the PhA copolymer is niche, likely used in specialty coatings or adhesives.

Biological Activity

The compound 2-Benzofuran-1,3-dione; 2-(2-hydroxyethoxy)ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in various fields such as pharmaceuticals and materials science.

Molecular Formula and Weight

- Molecular Formula : C16H16O9

- Molecular Weight : 352.29 g/mol

Structural Features

The compound features:

- A benzofuran moiety, which contributes to its unique chemical properties.

- A hydroxyethoxy side chain that enhances its solubility and reactivity.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Benzofuran-1,3-dione | C8H4O3 | Basic structure without substituents |

| Benzoic Acid | C7H6O2 | Simple carboxylic acid |

| 2-Hydroxyethyl Ether | C4H10O3 | Contains ether functionality |

Biological Activity

Research indicates that compounds containing benzofuran derivatives exhibit a variety of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of benzofuran can exhibit significant antiproliferative effects against various cancer cell lines. For example:

- HeLa Cells : The compound demonstrated equipotent activity against HeLa cells compared to other derivatives.

- MDA-MB-231 and HT-29 Cells : A notable reduction in potency was observed when substituents on the benzoyl moiety were altered, indicating structure-activity relationships.

Antibacterial and Antifungal Properties

The compound has been studied for its potential antibacterial and antifungal activities. Preliminary findings suggest that it may inhibit the growth of certain pathogenic microorganisms, although further research is needed to quantify these effects.

The mechanism of action involves the interaction of the compound with specific molecular targets within biological systems. It may act through:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Synthesis Methods

The synthesis of 2-Benzofuran-1,3-dione; 2-(2-hydroxyethoxy)ethanol can be achieved through several methods, including:

- Esterification : Reacting with acids to form esters.

- Etherification : Using alkyl halides to form ethers.

- Diels-Alder Reactions : Utilizing furan derivatives as dienophiles.

Study 1: Antiproliferative Activity Evaluation

A study evaluated the antiproliferative activity of various benzofuran derivatives against multiple cancer cell lines. The results indicated that modifications on the benzoyl moiety significantly influenced the cytotoxicity levels.

Study 2: Antimicrobial Properties

Another research project investigated the antimicrobial properties of the compound against common bacterial strains. Results showed promising inhibitory effects, warranting further exploration into its potential as an antimicrobial agent.

Q & A

Q. What solvent systems stabilize 2-Benzofuran-1,3-dione during long-term storage?

- Methodology : Stability studies in DCM, THF, and DMSO under inert atmospheres (N₂/Ar) are conducted. HPLC monitors degradation products, while UV-Vis tracks absorbance changes at λmax ≈ 270 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.